molecular formula C8H7BrO B2655785 1-Bromo-4-(vinyloxy)benzene CAS No. 1005-61-4

1-Bromo-4-(vinyloxy)benzene

Cat. No. B2655785
Key on ui cas rn: 1005-61-4
M. Wt: 199.047
InChI Key: PPNABDIAKJRGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08933239B1

Procedure details

Under nitrogen, a 250 milliliter round bottom flask was charged with 4-bromophenol (8.00 grams, 46.2 millimoles, 1.0 equivalent), sodium acetate (2.28 grams, 27.7 millimoles, 0.6 equivalent) and bis(1,5-cyclooctadiene)diiridium(I)dichloride (233 milligram, 347 micromoles, 0.0075 equivalent). Toluene (75 milliliter) was added to this and vinyl acetate (8.5 milliliter, 92 millimoles, 2.0 equivalents) was added via syringe. The reaction was heated to 102° C. for 3 hours and then allowed to cool to room temperature. The crude reaction was concentrated on a rotary evaporator and filtered through a plug of silica. The solvent was removed by rotary evaporation and the product dried under high vacuum. The final compound was obtained in form of a colorless to slightly yellow oil (6.97 gram, 35.0 millimoles, 76%). 1H NMR (500 MHz, CDCl3) δ 7.44-7.37 (m, 2H), 6.91-6.84 (m, 2H), 6.56 (dd, J=13.7, 6.1 Hz, 1H), 4.77 (dd, J=13.7, 1.8 Hz, 1H), 4.45 (dd, J=6.1, 1.8 Hz, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
233 mg
Type
catalyst
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9]([O-])(=O)[CH3:10].[Na+].C(OC=C)(=O)C>C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir].C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]=[CH2:10])=[CH:4][CH:3]=1 |f:1.2,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
2.28 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
233 mg
Type
catalyst
Smiles
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir]
Step Two
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added via syringe
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The crude reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated on a rotary evaporator
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the product dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC=C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35 mmol
AMOUNT: MASS 6.97 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 126.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.